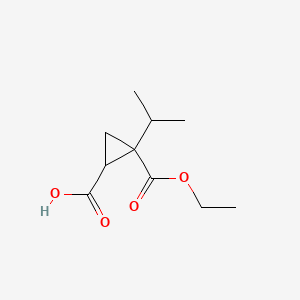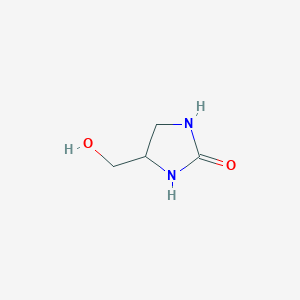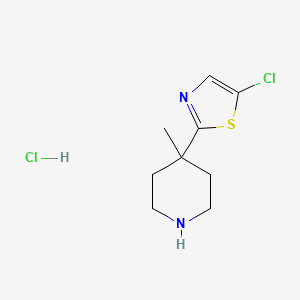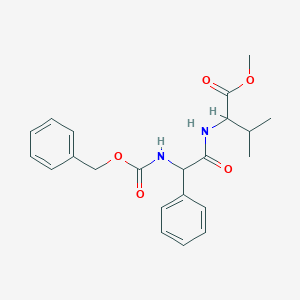![molecular formula C21H22P2 B12304524 Phosphine, [2-(diphenylphosphino)ethyl]methylphenyl-](/img/structure/B12304524.png)
Phosphine, [2-(diphenylphosphino)ethyl]methylphenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phosphine, [2-(diphenylphosphino)ethyl]methylphenyl- typically involves the reaction of diphenylphosphine with ethylene dibromide in the presence of a base such as sodium hydride. The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired phosphine compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, pressure, and the use of appropriate solvents to ensure high yield and purity of the product .
Analyse Chemischer Reaktionen
Types of Reactions
Phosphine, [2-(diphenylphosphino)ethyl]methylphenyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine hydrides.
Substitution: The compound can participate in substitution reactions, particularly in the presence of transition metals.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and transition metal catalysts for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions include phosphine oxides, phosphine hydrides, and various substituted phosphine derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
Phosphine, [2-(diphenylphosphino)ethyl]methylphenyl- has a wide range of applications in scientific research, including:
Wirkmechanismus
The mechanism of action of Phosphine, [2-(diphenylphosphino)ethyl]methylphenyl- involves its ability to act as a ligand, coordinating with transition metals to form stable complexes. These complexes facilitate various catalytic processes by stabilizing reactive intermediates and lowering the activation energy of the reactions. The molecular targets and pathways involved depend on the specific catalytic reaction and the transition metal used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Triphenylphosphine: Another widely used phosphine ligand with similar applications in catalysis.
Bis(2-diphenylphosphinoethyl)phenylphosphine: A related compound with similar coordination properties.
Uniqueness
Phosphine, [2-(diphenylphosphino)ethyl]methylphenyl- is unique due to its specific structure, which provides enhanced stability and selectivity in catalytic reactions compared to other phosphine ligands. Its ability to form stable complexes with a wide range of transition metals makes it a versatile and valuable compound in various fields of research and industry .
Eigenschaften
Molekularformel |
C21H22P2 |
|---|---|
Molekulargewicht |
336.3 g/mol |
IUPAC-Name |
2-diphenylphosphanylethyl-methyl-phenylphosphane |
InChI |
InChI=1S/C21H22P2/c1-22(19-11-5-2-6-12-19)17-18-23(20-13-7-3-8-14-20)21-15-9-4-10-16-21/h2-16H,17-18H2,1H3 |
InChI-Schlüssel |
BUFINKVBRXCLBF-UHFFFAOYSA-N |
Kanonische SMILES |
CP(CCP(C1=CC=CC=C1)C2=CC=CC=C2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[(~{Z})-1-cyano-2-[4-[2-hydroxyethyl(methyl)amino]phenyl]ethenyl]benzenecarbonitrile](/img/structure/B12304445.png)





![(2S)-2-[({[4-(4-Methoxyphenyl)oxan-4-YL]methyl}carbamoyl)amino]-3-phenylpropanoic acid](/img/structure/B12304486.png)





![5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)-N-[2-[2-(2-oxoethoxy)ethoxy]ethyl]pentanamide](/img/structure/B12304527.png)
![Carbamic acid, N-[4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-, phenyl ester](/img/structure/B12304531.png)
